molecular formula C18H15ClN2O B2677359 2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one CAS No. 922928-81-2

2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one

Cat. No. B2677359
CAS RN: 922928-81-2
M. Wt: 310.78
InChI Key: ZTBCPDKWBXVFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family. It is a heterocyclic compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is not fully understood. However, it has been proposed that it may work by inhibiting the production of inflammatory cytokines and reducing the activity of enzymes involved in inflammation. Additionally, it may work by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one in lab experiments is that it has been shown to have low toxicity in animal models. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. One limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one. One area of interest is its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand its mechanism of action and to identify potential molecular targets for drug development. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its potential use in clinical settings.

Synthesis Methods

The synthesis of 2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one involves the reaction of 4-chlorobenzyl bromide with 2-amino-5-methylpyridazine in the presence of a base such as potassium carbonate. The resulting product is then treated with p-toluenesulfonic acid to yield the final compound.

Scientific Research Applications

2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. Additionally, it has been shown to have antitumor activity and has been studied for its potential use in cancer treatment.

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c1-13-2-6-15(7-3-13)17-10-11-18(22)21(20-17)12-14-4-8-16(19)9-5-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBCPDKWBXVFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one

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